molecular formula C19H24N6O2 B5520182 (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5520182
M. Wt: 368.4 g/mol
InChI Key: DNAKXIRDSRDPSM-DOTOQJQBSA-N
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Description

The compound (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic molecule featuring a diazabicyclo structure with a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazabicyclo Structure: This can be achieved through a cyclization reaction involving appropriate amine and ketone precursors under acidic or basic conditions.

    Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Acetylation: The final step involves the acetylation of the diazabicyclo structure with a phenylacetyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group in the diazabicyclo structure, converting it to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of propyl ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its diazabicyclo and tetrazole moieties.

Medicine

Medicinally, the compound shows potential as a therapeutic agent due to its ability to interact with biological targets. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzyme active sites, while the diazabicyclo structure can interact with receptors or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the tetrazole moiety and have similar biological activities.

    Diazabicyclo Compounds: Compounds with similar diazabicyclo structures can be compared in terms of their stability and reactivity.

Uniqueness

The uniqueness of (1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its combination of the tetrazole and diazabicyclo structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

(1S,5R)-6-propyl-3-[2-[4-(tetrazol-1-yl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-2-9-24-17-8-5-15(19(24)27)11-23(12-17)18(26)10-14-3-6-16(7-4-14)25-13-20-21-22-25/h3-4,6-7,13,15,17H,2,5,8-12H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAKXIRDSRDPSM-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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